3-(1,2,4-Triazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
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Overview
Description
3-(1,2,4-Triazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a synthetic organic compound that features a triazole ring, a trifluoroethyl group, and a pyrrolidinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-Triazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Trifluoroethyl Group: This step often involves nucleophilic substitution reactions using trifluoroethyl halides.
Formation of the Pyrrolidinone Ring: This can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the pyrrolidinone moiety.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, compounds with triazole rings are often studied for their potential as enzyme inhibitors or as ligands for metal ions.
Medicine
Medicinally, such compounds might be investigated for their potential as pharmaceuticals, particularly as antifungal, antibacterial, or anticancer agents.
Industry
Industrially, this compound could be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action for compounds like 3-(1,2,4-Triazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one would depend on its specific biological target. Generally, triazole-containing compounds can inhibit enzymes by binding to their active sites, disrupting normal biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simple triazole compound often used as a building block in organic synthesis.
Trifluoroethylamine: A compound featuring the trifluoroethyl group, used in various chemical syntheses.
Pyrrolidinone: A lactam compound that serves as a precursor to many pharmaceuticals.
Uniqueness
3-(1,2,4-Triazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N4O/c9-8(10,11)3-14-2-1-6(7(14)16)15-5-12-4-13-15/h4-6H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTNMJUJDFZFBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N2C=NC=N2)CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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